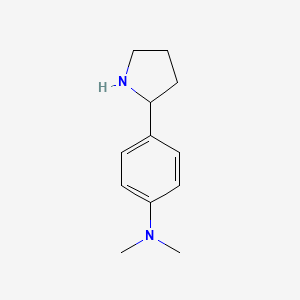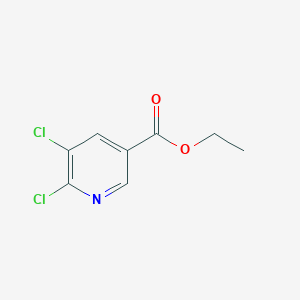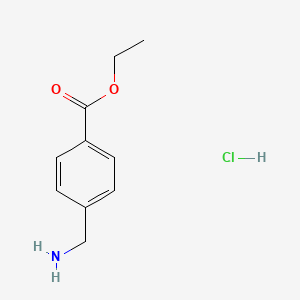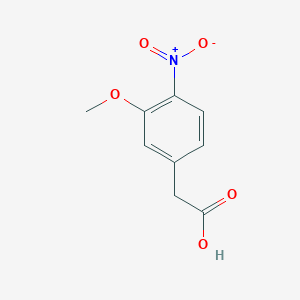
四硝基合铂(II)钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tetranitroplatinate(II) is a compound with the CAS Number: 13815-39-9 and a molecular weight of 457.3 . It is a solid at room temperature and is used widely as laboratory chemicals and in the manufacture of substances .
Molecular Structure Analysis
The molecular formula of Potassium tetranitroplatinate(II) is K2Pt(NO2)4 . The InChI code is 1S/2K.4NO2.Pt/c;;4*2-1-3; and the InChI key is ZRRIOXHAHLUBSX-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
Potassium tetranitroplatinate(II) is a solid at room temperature . It has a molecular weight of 457.3 . The compound is slightly soluble in water and soluble in organic or non-aqueous solvents .
科学研究应用
电化学应用
四硝基合铂(II)钾盐已用于铂颗粒的电化学沉积。这一过程对于开发聚合物电解质膜燃料电池中新型膜电极组件至关重要。四硝基合铂(II)钾盐在脉冲电镀技术中的应用证明了其在推进燃料电池技术中的重要性 (Schneider 等,2013)。
癌症研究
在癌症研究领域,铂基化合物(包括顺铂等衍生物)已被广泛研究。虽然四硝基合铂(II)钾盐本身可能没有被直接提及,但其铂基类似物对于理解癌症治疗中的作用机制至关重要。例如,顺铂和相关铂化合物已被研究其在治疗各种人类癌症中的分子机制,突出了铂化合物在肿瘤学研究中的更广泛相关性 (Dasari & Tchounwou,2014)。
新型铂配合物的开发
已对具有各种配体的铂(II)配合物的新型开发进行了研究,表明四硝基合铂(II)钾盐在合成具有潜在生物活性的新化合物的应用范围。这些研究探索了这些铂配合物的合成、结构和在各个领域的潜在应用 (Meyer 等,2011)。
材料科学
在材料科学中,钾基化合物的特性(如磷酸二氢钾)已因其显微硬度和断裂韧性等特性而被探索。这表明四硝基合铂(II)钾盐在类似应用中的潜力,有助于开发具有特定机械性能的材料 (Fang & Lambropoulos,2004)。
爆炸物
钾基盐在合成高能材料(如 1,5-二(硝氨基)四唑)中的研究表明,有可能探索四硝基合铂(II)钾盐在制造具有高爆炸性能的高能材料中的应用。这些材料在军事和民用应用中都很重要 (Fischer 等,2015)。
电池技术
使用钾基阳极材料(如四钛酸钾)开发钾离子电池,突出了四硝基合铂(II)钾盐在电池技术中的潜在应用。这项研究对于推进高性能钾离子电池至关重要 (Kishore 等,2016)。
属性
IUPAC Name |
dipotassium;platinum;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJMIBMVYZABW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pt-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Soluble in water; [Alfa Aesar MSDS] |
Source


|
| Record name | Potassium tetranitroplatinate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13815-39-9 |
Source


|
| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the structural characteristics of Potassium tetranitroplatinate(II)?
A1: Potassium tetranitroplatinate(II) is a square planar complex with the molecular formula K₂[Pt(NO₂)₄]. Its molecular weight is 459.32 g/mol. The central platinum(II) ion is coordinated to four nitro ligands (NO₂) in a square planar geometry. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like infrared and UV-Vis spectroscopy would reveal characteristic absorption bands related to the Pt-N bonds and ligand vibrations. [, ]
Q2: How does Potassium tetranitroplatinate(II) interact with biological systems?
A2: One study explored using Potassium tetranitroplatinate(II) as a heavy-atom compound to derivatize Kunjin virus (KUNV) for cryo-electron microscopy studies. [] The compound likely binds to specific sites on the viral proteins, potentially E and prM, though further high-resolution studies are needed to confirm this. This interaction highlights its potential as a labeling agent in structural biology research.
Q3: Are there any known catalytic applications of Potassium tetranitroplatinate(II)?
A3: While the provided abstracts don't directly address catalytic applications, it's worth noting that platinum complexes, in general, are well-known for their catalytic properties. Future research could explore the potential of Potassium tetranitroplatinate(II) as a catalyst in organic reactions, drawing parallels with the known reactivity of similar platinum complexes.
Q4: How has Potassium tetranitroplatinate(II) contributed to the field of structural biology?
A5: The use of Potassium tetranitroplatinate(II) as a heavy-atom label for probing the structure of KUNV showcases its relevance in structural biology. [] By binding to specific sites on the virus, it could potentially facilitate the determination of high-resolution structures, offering insights into viral assembly, maturation, and interactions with other molecules.
Q5: What other research avenues exist for Potassium tetranitroplatinate(II)?
A6: Beyond structural biology, Potassium tetranitroplatinate(II) could be explored for its potential in materials science. [] Its unique electronic properties, arising from the square planar Pt(II) center, might make it suitable for applications in molecular electronics or as a precursor for synthesizing novel platinum-containing materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)




![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)


![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)


![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)

